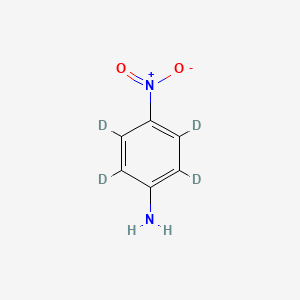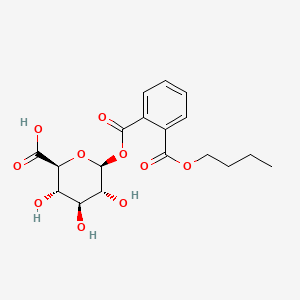
N-Despropyl Propafenone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Despropyl Propafenone Hydrochloride is a metabolite of Propafenone, a class IC antiarrhythmic agent used to treat cardiac arrhythmias. This compound is known for its role in blocking sodium channels, which helps in stabilizing the cardiac rhythm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Despropyl Propafenone Hydrochloride involves the removal of the propyl group from Propafenone. This can be achieved through various chemical reactions, including hydrolysis and subsequent purification steps. The reaction conditions typically involve the use of solvents like methanol and water, and the process is carried out under inert atmosphere to prevent degradation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The use of advanced purification techniques like chromatography is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-Despropyl Propafenone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Applications De Recherche Scientifique
N-Despropyl Propafenone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Propafenone and its metabolites.
Biology: Studied for its effects on sodium channels in cardiac cells.
Medicine: Investigated for its potential therapeutic effects in treating cardiac arrhythmias.
Industry: Used in the development of new antiarrhythmic drugs and formulations
Mécanisme D'action
N-Despropyl Propafenone Hydrochloride exerts its effects by blocking sodium channels in cardiac cells. This action reduces the excitability of the cardiac muscle, thereby stabilizing the cardiac rhythm. The compound is more selective for cells with a high rate of activity, making it effective in treating arrhythmias .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propafenone: The parent compound, also a class IC antiarrhythmic agent.
Flecainide: Another class IC antiarrhythmic agent with similar sodium channel blocking properties.
Lidocaine: A class IB antiarrhythmic agent with a different mechanism of action but similar therapeutic use.
Uniqueness
N-Despropyl Propafenone Hydrochloride is unique due to its specific action on sodium channels and its role as a metabolite of Propafenone. This makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of Propafenone .
Propriétés
IUPAC Name |
1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;/h1-9,15,20H,10-13,19H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHPAIZGMQFXFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-52-6 |
Source


|
| Record name | 1-Propanone, 1-[2-(3-amino-2-hydroxypropoxy)phenyl]-3-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Dibenz[a,h]acridine-d6 (Major)](/img/structure/B586109.png)




![1-Butanol,2-[(2-pyridinylthio)methyl]-(9CI)](/img/new.no-structure.jpg)


![Benzo[c]phenanthrene-d5](/img/structure/B586120.png)




